N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
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Overview
Description
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyl group, a pyridinylmethylene group, and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the condensation of 1-naphthylamine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted pyridinylmethylene derivatives.
Scientific Research Applications
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide derivatives: These compounds have similar structures but with different substituents on the naphthyl or pyridinylmethylene groups.
Pyridinylmethylene hydrazones: Compounds with similar hydrazone linkages but different aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
767310-03-2 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(18(24)22-20-12-13-8-10-19-11-9-13)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-12H,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
YQGNRQZIVCCKSE-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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